molecular formula C9H14N4O B7972248 2-Methoxy-3-(piperazin-1-yl)pyrazine

2-Methoxy-3-(piperazin-1-yl)pyrazine

Cat. No.: B7972248
M. Wt: 194.23 g/mol
InChI Key: NICSLZIJGYTXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-(piperazin-1-yl)pyrazine is an organic compound belonging to the class of methoxypyrazines. These compounds are known for their distinctive odors and are often used in various chemical and biological applications . The structure of this compound consists of a pyrazine ring substituted with a methoxy group at the 2-position and a piperazine moiety at the 3-position.

Preparation Methods

The synthesis of 2-Methoxy-3-(piperazin-1-yl)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the use of 2-methoxypyrazine as a starting material, which is then reacted with piperazine under similar conditions .

Chemical Reactions Analysis

2-Methoxy-3-(piperazin-1-yl)pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The methoxy group and piperazine moiety can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

2-Methoxy-3-(piperazin-1-yl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(piperazin-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, the compound targets the cell wall synthesis of Mycobacterium tuberculosis, inhibiting its growth and proliferation. The piperazine moiety is believed to enhance the binding affinity of the compound to its target enzymes, thereby increasing its efficacy .

Comparison with Similar Compounds

2-Methoxy-3-(piperazin-1-yl)pyrazine can be compared with other methoxypyrazines such as 2-Methoxy-3-isopropylpyrazine and 2-Methoxy-3-sec-butylpyrazine. While these compounds share a similar pyrazine core and methoxy substitution, the presence of different alkyl or piperazine groups imparts unique chemical and biological properties. For example, 2-Methoxy-3-isopropylpyrazine is known for its strong odor and is used as a flavoring agent, whereas this compound is primarily studied for its potential medicinal applications .

Properties

IUPAC Name

2-methoxy-3-piperazin-1-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-14-9-8(11-2-3-12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICSLZIJGYTXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.